- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft lignin, Chemical Engineering Journal (Amsterdam, 2022, 442,
Cas no 2815-58-9 (Cyclopentane,1,2,4-trimethyl-)
Cyclopentane,1,2,4-trimethyl- structure
Product Name:Cyclopentane,1,2,4-trimethyl-
Cyclopentane,1,2,4-trimethyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cyclopentane,1,2,4-trimethyl-
- 1,2,4-Trimethylcyclopentane
- EINECS 240-918-0
- EINECS 220-043-0
- 1-trans-2,cis-4-Trimethylcyclopentane
- NS00082941
- 2815-58-9
- DTXSID00870987
- Cyclopentane, 1,2,4-trimethyl-, (1alpha,2beta,4alpha)-
- EINECS 220-564-3
- 1-trans-2-trans-4-Trimethylcyclopentane
- (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane
- 16883-48-0
- Cyclopentane, 1,2,4-trimethyl-, (1.alpha.,2.beta.,4.alpha.)-
- FT-0773734
- FT-0694293
- (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclopentane
- EINECS 225-441-8
- PNUFYSGVPVMNRN-UHFFFAOYSA-N
- NSC 73946
- 1.alpha.,2.beta.,4.alpha.-Trimethylcyclopentane
- 2613-72-1
- AKOS024420969
-
- Inchi: 1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3
- InChI-Schlüssel: PNUFYSGVPVMNRN-UHFFFAOYSA-N
- Lächelt: C1(C)CC(C)CC1C
Berechnete Eigenschaften
- Genaue Masse: 112.12528
- Monoisotopenmasse: 112.125200510g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 66.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 0Ų
Experimentelle Eigenschaften
- PSA: 0
Cyclopentane,1,2,4-trimethyl- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Referenz
Cyclopentane,1,2,4-trimethyl- Raw materials
Cyclopentane,1,2,4-trimethyl- Preparation Products
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Phenol, 3,5-diethyl- (1197-34-8)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 1,2,4-Triethylbenzene (877-44-1)
- 4-Ethyltoluene (622-96-8)
- o-Cymene (527-84-4)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 2-Propylphenol (644-35-9)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 2-Ethyl-m-xylene (2870-04-4)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
Cyclopentane,1,2,4-trimethyl- Verwandte Literatur
-
Samuel J. Maguire-Boyle,Andrew R. Barron Environ. Sci.: Processes Impacts 2014 16 2237
-
2. 343. 2 : 2 : 4- and 2 : 4 : 4-Trimethylcyclopentanone and some related compoundsS. F. Birch,E. A. Johnson J. Chem. Soc. 1951 1493
-
Feng Luan,Hui Tao Liu,Yingying Wen,Xiaoyun Zhang Analyst 2008 133 881
2815-58-9 (Cyclopentane,1,2,4-trimethyl-) Verwandte Produkte
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- 1192-18-3((1R,2S)-1,2-dimethylcyclopentane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
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